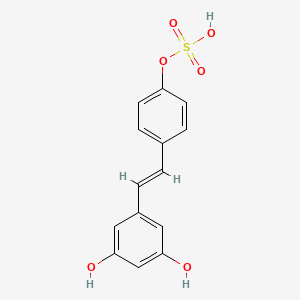

trans-Resveratrol 4'-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-Resveratrol 4’-sulfate: is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is well-known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. The sulfation of resveratrol to form trans-Resveratrol 4’-sulfate enhances its solubility and bioavailability, making it a significant compound for further research and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-Resveratrol 4’-sulfate typically involves the sulfation of trans-resveratrol. One common method includes reacting trans-resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds as follows:

Dissolution: Dissolve trans-resveratrol in DMF.

Addition of Sulfating Agent: Add sulfur trioxide-pyridine complex slowly to the solution while maintaining the temperature below 0°C.

Reaction: Allow the reaction to proceed for several hours.

Quenching and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify it using column chromatography.

Industrial Production Methods

Industrial production of trans-Resveratrol 4’-sulfate may involve similar chemical processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and scalability. Additionally, biotechnological methods using engineered microorganisms to produce sulfated resveratrol derivatives are being explored for more sustainable and cost-effective production .

Analyse Des Réactions Chimiques

Types of Reactions

trans-Resveratrol 4’-sulfate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it back to resveratrol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfate group under basic conditions[][3].

Major Products Formed

Oxidation: Produces quinones and other oxidative metabolites.

Reduction: Yields resveratrol and other reduced forms.

Substitution: Forms various resveratrol derivatives depending on the nucleophile used[][3].

Applications De Recherche Scientifique

Chemistry

In chemistry, trans-Resveratrol 4’-sulfate is used as a model compound to study sulfation reactions and the behavior of sulfated polyphenols. It serves as a reference standard in analytical chemistry for the quantification and identification of sulfated metabolites in biological samples .

Biology

Biologically, trans-Resveratrol 4’-sulfate is studied for its role in cellular metabolism and its effects on various biological pathways. It is used in research to understand the metabolism of resveratrol and its derivatives in the human body .

Medicine

In medicine, trans-Resveratrol 4’-sulfate is investigated for its potential therapeutic effects. Studies have shown that it retains some of the beneficial properties of resveratrol, such as anti-inflammatory and antioxidant activities, making it a candidate for drug development .

Industry

Industrially, trans-Resveratrol 4’-sulfate is used in the formulation of dietary supplements and functional foods. Its enhanced solubility and stability compared to resveratrol make it an attractive ingredient for health products .

Mécanisme D'action

The mechanism of action of trans-Resveratrol 4’-sulfate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes and cytokines.

Cell Signaling Modulation: Influences signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.

Comparaison Avec Des Composés Similaires

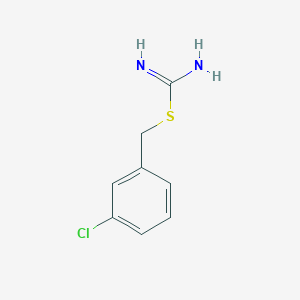

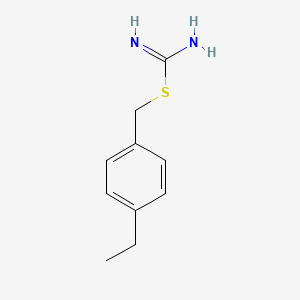

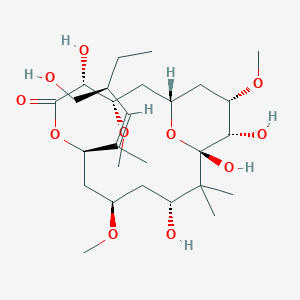

Similar Compounds

trans-Resveratrol: The parent compound, known for its health benefits but with lower bioavailability.

cis-Resveratrol: An isomer of resveratrol with different biological activities.

Resveratrol 3-O-glucuronide: Another metabolite of resveratrol with distinct pharmacokinetic properties.

Uniqueness

trans-Resveratrol 4’-sulfate is unique due to its enhanced solubility and stability, which improve its bioavailability compared to trans-resveratrol. Its sulfated form allows it to be more readily absorbed and utilized in the body, making it a more effective compound for therapeutic applications .

Propriétés

Formule moléculaire |

C14H12O6S |

|---|---|

Poids moléculaire |

308.31 g/mol |

Nom IUPAC |

[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ |

Clé InChI |

KOTTWDFKZULRPN-OWOJBTEDSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)

![3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852950.png)

![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)

![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)

![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)

![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)

![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)

![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)

![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)

![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)